4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
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Overview
Description
4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a heterocyclic compound that belongs to the class of benzothiazines.
Preparation Methods
The synthesis of 4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can be achieved through several methods. One common approach involves the copper(I)-catalyzed oxidative coupling of 2-aminobenzothiazole with alkynes, followed by intramolecular cyclization . Another method includes the condensation of 2-aminobenzenethiol with β-ketoester under reflux conditions in ethanol . These methods are efficient and provide high yields of the desired product.
Chemical Reactions Analysis
4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using mild oxidizing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Cyclization: The compound can participate in intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include copper(I) catalysts, β-ketoesters, and mild oxidizing agents. The major products formed from these reactions are sulfone derivatives and various substituted benzothiazines .
Scientific Research Applications
4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent . Additionally, the compound’s ability to interfere with cellular signaling pathways makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
4-(4-butylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is unique due to its specific structural features and biological activities. Similar compounds include:
4H-1,4-benzothiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Phenothiazines: These compounds have a similar thiazine ring but are fused with different aromatic systems, resulting in different pharmacological properties.
Benzothiazine sulfones: These derivatives are formed by the oxidation of benzothiazines and exhibit strong antimicrobial activity.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-3-6-15-9-11-16(12-10-15)21-14-17(13-20)24(22,23)19-8-5-4-7-18(19)21/h4-5,7-12,14H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGCPSYJOXAZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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